molecular formula C18H24N2O5S B2525803 benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate CAS No. 1706403-92-0

benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate

Cat. No.: B2525803
CAS No.: 1706403-92-0
M. Wt: 380.46
InChI Key: GTAWNONBEGLVRN-UHFFFAOYSA-N
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Description

Benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been involved in studies related to the synthesis of novel bicyclic structures, such as 8-oxa-6-azabicyclo[3.2.1]octane ring systems, showcasing its role in the development of new synthetic methodologies under neutral conditions. This highlights its utility in the preparation of protected N,O-uloses and selective oxidation of carbohydrate skeletons (Francisco, Herrera, & Suárez, 2003).

Pharmacological Potential

  • Research into carbamates derived from similar bicyclic structures to "benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate" has been conducted to explore their pharmacological properties. These studies aim to evaluate the potential activity of such compounds in various therapeutic areas, including their role as ligands for receptor studies, highlighting the compound's relevance in drug discovery and development processes (Iriepa & Bellanato, 2011).

Chemical Reactions and Mechanisms

  • The compound is also a key player in chemical reactions aiming at constructing complex molecular architectures, such as enantioselective synthesis processes. These studies not only advance the understanding of reaction mechanisms but also contribute to the field of asymmetric synthesis, showcasing the compound's versatility in facilitating the development of molecules with potential therapeutic applications (Campbell et al., 2009).

Properties

IUPAC Name

benzyl N-[2-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-26(23,24)16-9-14-7-8-15(10-16)20(14)17(21)11-19-18(22)25-12-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAWNONBEGLVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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